molecular formula C17H19N5O3 B5665947 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol

1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol

Cat. No.: B5665947
M. Wt: 341.4 g/mol
InChI Key: DFQIEAREVVKFPE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzene, 4,6-dimethylpyrimidine, and imidazole derivatives. Common synthetic routes could involve:

    Step 1: Nitration of 2,5-dimethoxybenzene to introduce nitro groups.

    Step 2: Reduction of nitro groups to amines.

    Step 3: Formation of the imidazole ring through cyclization reactions.

    Step 4: Coupling of the imidazole derivative with 4,6-dimethylpyrimidine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the imidazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol might include:

  • 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazole
  • 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)13-8-12(24-3)5-6-14(13)25-4/h5-9,23H,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQIEAREVVKFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC=C(N2C3=C(C=CC(=C3)OC)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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